molecular formula C23H34NO5P B1673573 Fosinoprilat CAS No. 95399-71-6

Fosinoprilat

Cat. No.: B1673573
CAS No.: 95399-71-6
M. Wt: 435.5 g/mol
InChI Key: WOIWWYDXDVSWAZ-RTWAWAEBSA-N
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Description

Fosinoprilat is the active phosphinic acid metabolite of the prodrug fosinopril. It is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure. This compound is used primarily in the treatment of hypertension and heart failure .

Biochemical Analysis

Biochemical Properties

It competitively binds to ACE, preventing ACE from binding to and converting angiotensin I to angiotensin II . This interaction is crucial as it regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .

Cellular Effects

Fosinoprilat’s influence on cellular function is primarily through its impact on cell signaling pathways. By inhibiting the conversion of angiotensin I to angiotensin II, this compound reduces the levels of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . This has a profound effect on cellular metabolism and gene expression related to blood pressure regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound competitively binds to ACE, preventing ACE from binding to and converting angiotensin I to angiotensin II . This inhibition of ACE leads to a decrease in angiotensin II levels, which in turn reduces vasoconstriction and lowers blood pressure .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are not readily available, ACE inhibitors like this compound have been extensively studied. The effects of these drugs are often dose-dependent, with increased dosages leading to more pronounced effects. High doses may also lead to adverse effects .

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system (RAAS), a key metabolic pathway for blood pressure regulation . It interacts with the enzyme ACE within this pathway, inhibiting the conversion of angiotensin I to angiotensin II .

Transport and Distribution

This compound is distributed throughout the body after oral administration of fosinopril . It does not appear to cross the blood-brain barrier but is distributed into human milk . The compound is metabolized in the liver and gut wall to its active form .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the literature. Given its role as an ACE inhibitor, it is likely to be found wherever ACE is present in the cell. ACE is a membrane-bound enzyme, so this compound is likely to be localized to the cell membrane where it can interact with ACE .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fosinoprilat is synthesized from fosinopril through hydrolysis. Fosinopril, a phosphinic acid-containing ester prodrug, is rapidly hydrolyzed to this compound, its principal active metabolite. This hydrolysis occurs in the gastrointestinal mucosa and liver .

Industrial Production Methods: The industrial production of this compound involves the synthesis of fosinopril, followed by its hydrolysis. The process includes the esterification of a phosphinic acid derivative with an appropriate alcohol, followed by hydrolysis under controlled conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Fosinoprilat undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The primary product of fosinopril hydrolysis is this compound. Other potential products depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Fosinoprilat has several scientific research applications across various fields:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

    Captopril: Contains a sulfhydryl group and has a shorter duration of action.

    Enalaprilat: A carboxylate-containing ACE inhibitor with poor bioavailability.

    Ramiprilat: Known for its high potency and long duration of action.

    Lisinopril: A lysine derivative with high water solubility.

    Zofenoprilat: Contains a thiol group and is highly lipophilic.

Uniqueness of Fosinoprilat:

This compound’s unique properties and broad range of applications make it a valuable compound in both scientific research and clinical practice.

Properties

IUPAC Name

(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIWWYDXDVSWAZ-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869253
Record name Fosinoprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95399-71-6
Record name Fosinoprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95399-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosinoprilat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095399716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosinoprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fosinoprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSINOPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S312EY6ZT8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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